1,4-Dihydronaphthalen-1-ol
CAS No.: 130096-84-3
Cat. No.: VC19120957
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130096-84-3 |
|---|---|
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 1,4-dihydronaphthalen-1-ol |
| Standard InChI | InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7,10-11H,5H2 |
| Standard InChI Key | NZKPJOBNZFODAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC(C2=CC=CC=C21)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for the compound is (1R)-1,4-dihydronaphthalen-1-ol, reflecting its chiral center at the 1-position . The (R)-configuration arises from the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH), the adjacent hydrogen, and the two carbon substituents define the stereochemistry. The molecule’s bicyclic framework consists of a partially saturated naphthalene system, with one aromatic ring (positions 5–10) and one non-aromatic 1,4-dihydro ring (positions 1–4) .
Molecular Formula and Weight
The molecular formula is C₁₀H₁₀O, corresponding to a molecular weight of 146.19 g/mol . This aligns with the general formula for dihydronaphthols, which retain ten carbons from the naphthalene precursor while incorporating two additional hydrogens from partial hydrogenation.
Spectroscopic and Computational Descriptors
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3D Conformer Analysis: PubChem’s computed 3D model reveals a puckered dihydro ring, with the hydroxyl group adopting an equatorial position to minimize steric strain .
Synthesis and Reaction Pathways
Base-Mediated Dearomative Hydride Addition
A groundbreaking synthesis route involves the base-induced dehydrogenation and dearomatization of 1-naphthylmethylamine. As reported in JACS Au (2022), treatment of 1-naphthylmethylamine with potassium hydride (KH) in tetrahydrofuran (THF) at 100°C induces β-hydride elimination, yielding 1-naphthonitrile . Subsequent hydride addition to the nitrile group occurs regioselectively at the C4 position, forming an α-cyano benzylic carbanion intermediate. Protonation of this intermediate with acetic acid at −94°C produces 1,4-dihydronaphthalene-1-carbonitrile derivatives . While this method targets nitriles, analogous strategies using alcohol-containing electrophiles could theoretically yield 1,4-dihydronaphthalen-1-ol.
Catalytic Hydrogenation of Naphthols
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s logP value (octanol-water partition coefficient) is estimated at 2.61, similar to 1-tetralone . This suggests moderate lipophilicity, favoring solubility in organic solvents like THF or ethyl acetate over water.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: The benzylic hydroxyl group is susceptible to oxidation by agents like pyridinium chlorochromate (PCC), yielding 1,4-dihydronaphthalen-1-one. This ketone derivative serves as a precursor for Grignard reactions or aldol condensations .
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Reduction: Catalytic hydrogenation of the dihydro ring could further saturate the molecule to tetralin derivatives, though competing oxidation of the alcohol must be mitigated .
Electrophilic Aromatic Substitution
The aromatic ring (positions 5–10) retains reactivity toward electrophiles. Nitration or sulfonation typically occurs at the para position relative to the fused ring junction, guided by the electron-donating effects of the dihydro system .
Applications in Organic Synthesis
Chiral Building Blocks
The (R)-enantiomer’s stereocenter makes it valuable for asymmetric synthesis. For example, Mitsunobu reactions with chiral alcohols can yield diastereomerically pure ethers, useful in natural product synthesis .
Pharmaceutical Intermediates
Dihydronaphthols are precursors to tetralin-based drugs, including serotonin-norepinephrine reuptake inhibitors (SNRIs). Functionalization at the hydroxyl group (e.g., sulfonation, phosphorylation) could modulate bioactivity .
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